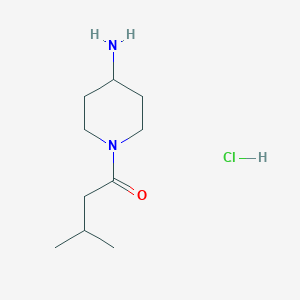

1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride

Description

1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride is a piperidine-derived compound featuring a 4-aminopiperidine moiety linked to a 3-methylbutan-1-one group via a ketone bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)7-10(13)12-5-3-9(11)4-6-12;/h8-9H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMWJAHIVLUXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158247-25-6 | |

| Record name | 1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 3-methylbutan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally similar molecules, focusing on molecular features, physicochemical properties, and pharmacological implications.

Structural Features and Molecular Formulas

Key Observations:

- Chain Length and Substituents: The target compound’s 3-methylbutanone chain provides moderate lipophilicity, intermediate between the shorter acetyl group () and bulkier phenylpropanone ().

- Aromatic vs. Aliphatic Groups: Phenyl-containing compounds () likely exhibit stronger aromatic interactions in biological systems, whereas aliphatic chains (e.g., methylbutanone) may improve solubility .

Physicochemical Properties

Key Observations:

Pharmacological and Toxicological Insights

- Synthetic Routes: describes acetylation of tert-butyl piperidin-4-ylcarbamate to form 1-(4-aminopiperidin-1-yl)ethanone hydrochloride, suggesting similar methods could synthesize the target compound .

- Toxicity: Limited toxicological data are available for piperidine derivatives. For example, Benzyl 4-aminopiperidine-1-carboxylate () lacks thorough toxicological studies, highlighting the need for caution with related compounds .

- Biological Activity: Chlorophenyl and cyclobutyl groups () are associated with serotonin-norepinephrine reuptake inhibition (e.g., Sibutramine analogs), whereas trifluorinated derivatives () may target enzymes like kinases .

Biological Activity

1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride, known for its structural characteristics as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly notable for its role in the development of antiviral agents, especially against the hepatitis C virus (HCV).

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 220.74 g/mol. The presence of the amino group in the piperidine ring enhances its reactivity and biological interactions.

Target Interactions : The compound interacts with various biological targets, primarily affecting viral replication mechanisms. Studies indicate that it inhibits the assembly and release stages of HCV, which is critical for viral propagation .

Biochemical Pathways : As a piperidine derivative, it participates in numerous biochemical pathways, influencing neurotransmitter activity and potentially modulating neurochemical processes. This interaction profile suggests a broad spectrum of pharmacological effects.

Antiviral Activity

Recent studies have highlighted the efficacy of this compound as a potent inhibitor of HCV replication. In vitro assays demonstrated an effective inhibition (EC50 values around 2.03 μM) during the assembly phase of the viral life cycle . The compound's ability to synergize with established antiviral drugs like Telaprevir and Daclatasvir enhances its therapeutic potential.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in relation to cognitive disorders and neurodegenerative diseases.

Case Studies

A notable study involved the optimization of a 4-aminopiperidine scaffold, where derivatives including this compound were evaluated for their antiviral properties against HCV. The results indicated significant improvements in potency and reduced cytotoxicity when compared to earlier compounds in the series .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | EC50 (μM) | Toxicity (CC50 > μM) | Notable Activity |

|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one HCl | 2.03 | >20 | Inhibits HCV assembly |

| 1-(4-Methylpiperidin-1-yl)-3-methylbutan-1-one HCl | TBD | TBD | TBD |

| 1-(4-Ethylpiperidin-1-yl)-3-methylbutan-1-one HCl | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.